molecular formula C14H12Cl2N2O4S B3934354 N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide

N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B3934354
M. Wt: 375.2 g/mol
InChI Key: RLCRYFZDZKDFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a sulfonamide derivative that has been synthesized for its immunomodulatory properties. The compound has been used to study the immune response in various animal models and has shown promising results in the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is thought to involve the activation of the innate immune system. The compound is believed to bind to proteins on the surface of immune cells, leading to the activation of signaling pathways that result in the recruitment of immune cells to the site of injection. N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to induce the production of various cytokines and chemokines, which play a role in the immune response.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have both biochemical and physiological effects on the immune system. The compound has been shown to induce the production of various cytokines and chemokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to activate the complement system, which plays a role in the immune response. Physiologically, N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to induce a DTH response in mice and rats, leading to the infiltration of immune cells into the site of injection.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied in various animal models. N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to induce a robust immune response, making it useful for studying the role of various immune cells in the development of autoimmune diseases. However, there are also limitations to the use of N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments. The compound can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, the immune response induced by N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide may not accurately reflect the immune response in humans.

Future Directions

There are several future directions for research involving N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide. One area of research is the development of new compounds based on N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide that have improved immunomodulatory properties. Another area of research is the use of N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide in combination with other compounds to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide and its potential use in the treatment of autoimmune diseases.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively used in scientific research to study the immune response in various animal models. The compound has been shown to induce a delayed-type hypersensitivity (DTH) response in mice and rats. This response is characterized by the infiltration of immune cells such as T cells, macrophages, and dendritic cells into the site of injection. N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide has also been used to study the role of various immune cells in the development of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O4S/c1-9-2-5-12(7-14(9)18(19)20)23(21,22)17-8-10-3-4-11(15)6-13(10)16/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCRYFZDZKDFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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